molecular formula C23H18N6O4 B2504154 1-((3-(苯并[d][1,3]二氧戊环-5-基)-1,2,4-恶二唑-5-基)甲基)-8-(2,5-二甲基苯基)吡唑并[1,5-d][1,2,4]三嗪酮 CAS No. 1251615-82-3

1-((3-(苯并[d][1,3]二氧戊环-5-基)-1,2,4-恶二唑-5-基)甲基)-8-(2,5-二甲基苯基)吡唑并[1,5-d][1,2,4]三嗪酮

货号: B2504154
CAS 编号: 1251615-82-3
分子量: 442.435
InChI 键: YPWRNUBVBQHMHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C23H18N6O4 and its molecular weight is 442.435. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • A benzo[d][1,3]dioxole moiety known for its biological activity.
  • An oxadiazole ring which contributes to the compound's pharmacological properties.
  • A pyrazolo[1,5-d][1,2,4]triazinone core that is associated with various bioactivities.

The molecular formula is C20H20N4O3C_{20}H_{20}N_4O_3, with a molecular weight of approximately 364.4 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance:

  • Synthesis and Testing : Compounds similar to the target compound exhibited significant antitumor activity. In particular, derivatives with IC50 values lower than standard drugs like doxorubicin were reported. For example, one derivative showed IC50 values of 2.38 µM against HepG2 cells and 4.52 µM against MCF7 cells while being non-cytotoxic to normal cell lines (IC50 > 150 µM) .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties. For example:

  • A study indicated that benzodioxole-containing compounds exhibited activity against various bacterial strains like Escherichia coli and Bacillus subtilis, suggesting a broad spectrum of antimicrobial efficacy .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of benzo[d][1,3]dioxole derivatives were synthesized and tested for their anticancer properties. The results showed that several compounds had significantly lower IC50 values compared to doxorubicin across multiple cancer cell lines including HepG2 and HCT116. The study concluded that these compounds could serve as potential leads for new anticancer drugs .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of benzodioxole derivatives. The results indicated that certain compounds exhibited potent antibacterial effects against Pseudomonas fluorescens and Xanthomonas campestris, supporting their potential use in treating bacterial infections .

Data Tables

Activity TypeCompoundIC50 (µM)Reference
Anticancer1-(Benzo[d][1,3]dioxol-5-yl) derivative2.38 (HepG2)
AnticancerDoxorubicin7.46 (HepG2)
AntimicrobialBenzodioxole derivative-

属性

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-13-3-4-14(2)16(7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-5-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWRNUBVBQHMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。